molecular formula C7H10N2O2S B13028254 Methyl2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate

Methyl2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B13028254
M. Wt: 186.23 g/mol
InChI Key: OKIZMQHFKKANDE-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-methylthiazole with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in a polar aprotic solvent such as dimethylformamide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-Methylthiazole: Lacks the aminomethyl and carboxylate groups but shares the thiazole core structure.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for human health.

Uniqueness

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the aminomethyl and carboxylate groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C7H10N2O2S/c1-4-6(7(10)11-2)12-5(3-8)9-4/h3,8H2,1-2H3

InChI Key

OKIZMQHFKKANDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CN)C(=O)OC

Origin of Product

United States

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